![molecular formula C7H5F3N4 B3047537 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine CAS No. 1416439-95-6](/img/structure/B3047537.png)
8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine
Overview
Description
8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable scaffold in drug design.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as inhibition or agonistic activity .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to inflammation, cell proliferation, and other biological processes .
Result of Action
Similar compounds have been found to exhibit various biological activities, including anti-inflammatory, anti-proliferative, and other effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-A]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction that includes transamidation, nucleophilic addition with nitrile, and subsequent condensation . The reaction is efficient, offering good-to-excellent yields and demonstrating broad substrate scope and functional group tolerance.
Industrial Production Methods
In industrial settings, the synthesis of 1,2,4-triazolo[1,5-A]pyridines can be scaled up using similar microwave-assisted methods. The process is advantageous due to its eco-friendly nature and the ability to produce large quantities of the compound in a short time .
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in material sciences for developing new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-A]pyrimidine: Shares a similar triazole ring but differs in the pyrimidine moiety.
1,2,4-Triazolo[3,4-B][1,3,4]thiadiazine: Contains a thiadiazine ring fused with the triazole ring.
1,2,4-Triazolo[4,3-C]trifluoromethylpyrimidine: Similar structure with a trifluoromethyl group but different ring fusion.
Uniqueness
8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine is unique due to its specific ring structure and the presence of the trifluoromethyl group, which enhances its stability and bioavailability. This makes it a valuable compound in drug design and various scientific applications.
Biological Activity
8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies and presenting relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 187.12 g/mol. The presence of a trifluoromethyl group significantly influences its biological properties.
Research indicates that compounds in the triazolo-pyridine class exhibit various mechanisms of action:
- Enzyme Inhibition : Many derivatives have shown potential as inhibitors for several enzymes, including kinases and proteases.
- Antiviral Activity : Some studies have indicated that these compounds can inhibit viral replication processes.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
Antiviral Activity
A study indicated that derivatives based on the triazolo-pyridine scaffold demonstrated significant antiviral activity against HIV-1. The compounds exhibited IC50 values in the micromolar range, suggesting they could serve as lead candidates for further development against viral infections .
Anticancer Properties
Research has shown that triazolo derivatives can induce apoptosis in cancer cells. For instance, one study reported that specific analogs led to increased cell death in HeLa cells through the activation of apoptotic pathways .
Table 1: Summary of Biological Activities
Case Study 1: Inhibition of HIV-1
In a study focused on the antiviral properties of triazolo derivatives, researchers synthesized various analogs and assessed their ability to inhibit HIV-1 replication. The most potent compound exhibited an IC50 value of 13.1 µM against RNase H activity, highlighting its potential as an antiviral agent .
Case Study 2: Induction of Apoptosis in Cancer Cells
Another investigation into the anticancer properties revealed that certain derivatives could induce apoptosis in HeLa cells. The study utilized flow cytometry to analyze cell death and found that treatment with these compounds resulted in a significant increase in apoptotic markers compared to untreated controls .
Properties
IUPAC Name |
8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-2-1-3-14-5(4)12-6(11)13-14/h1-3H,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBQGDUCEDDCDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C(=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201201728 | |
Record name | 8-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201201728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416439-95-6 | |
Record name | 8-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416439-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201201728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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